3-(3-Chloroanilino)butanoic acid
Description
3-(3-Chloroanilino)butanoic acid (hypothetical molecular formula: C₁₀H₁₂ClNO₂; molecular weight: ~213.66 g/mol) is a substituted butanoic acid derivative featuring a 3-chloroanilino group (-NH-C₆H₄-3-Cl) at the third carbon of the butanoic acid backbone. The compound combines a carboxylic acid group (for hydrogen bonding and acidity) with an aromatic amine substituent, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
83674-21-9 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-(3-chloroanilino)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(5-10(13)14)12-9-4-2-3-8(11)6-9/h2-4,6-7,12H,5H2,1H3,(H,13,14) |
InChI Key |
VGMMSBHENHMZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Molecular Formula: C₁₃H₁₀ClNO₂
- Molecular Weight : 255.68 g/mol
- Key Features: The carboxylic acid group is attached to a benzene ring (benzoic acid backbone) instead of a butanoic chain. The 3-chloroanilino group is positioned at the fourth carbon of the benzene ring. Crystal Structure: Forms acid–acid dimers via hydrogen bonding, with a dihedral angle of 34.66° between aromatic rings, leading to a twisted molecular conformation .
- The dimerization propensity may differ due to the rigidity of the benzene ring versus the flexibility of the butanoic chain.
3-(3,5-Dichloroanilinocarbonyl)propionic Acid
- Molecular Formula : C₁₀H₈Cl₂N₂O₃
- Molecular Weight : 283.09 g/mol
- Key Features: Contains a 3,5-dichloroanilino group linked via a carbonyl (amide) group to a propionic acid backbone. The amide linkage introduces additional hydrogen-bonding capacity and rigidity .
- The propionic acid chain (C3) is shorter than butanoic acid (C4), affecting solubility and steric interactions.
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid
- Molecular Formula : C₈H₈ClF₃N₂O₂
- Molecular Weight : 256.61 g/mol
- Key Features: A pyrazole ring with chloro- and trifluoromethyl substituents is attached to the second carbon of the butanoic acid chain.
- Comparison: The trifluoromethyl group introduces strong electronegativity, altering electronic properties and metabolic stability compared to the simpler 3-chloroanilino group.
Data Table: Key Structural and Physical Parameters
Notes and Limitations
Data Gaps: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.
Synthesis Methods : The Buchwald–Hartwig reaction (used for benzoic acid analogs) may require optimization for aliphatic backbones.
Recommendations : Further studies should focus on crystallography, solubility, and bioactivity assays to confirm theoretical predictions.
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